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  • Product: 6-Amino-5-methylnicotinic acid
  • CAS: 167626-78-0

Core Science & Biosynthesis

Foundational

A Senior Application Scientist's Guide to the Computational Modeling of 6-Amino-5-methylnicotinic Acid

Abstract This technical guide provides a comprehensive framework for the computational modeling of 6-Amino-5-methylnicotinic acid, a substituted pyridinecarboxylic acid of interest in medicinal chemistry. As a Senior App...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the computational modeling of 6-Amino-5-methylnicotinic acid, a substituted pyridinecarboxylic acid of interest in medicinal chemistry. As a Senior Application Scientist, my objective is to present not just a sequence of protocols, but a validated, logic-driven workflow that fuses theoretical quantum mechanics with practical biomolecular simulation. This document is structured to empower researchers, scientists, and drug development professionals to probe the molecule's electronic structure, predict its interactions with biological targets, and assess the dynamic stability of resulting complexes. We will proceed from foundational quantum mechanical characterization to advanced molecular dynamics, emphasizing the causality behind each methodological choice to ensure scientific rigor and reproducibility.

Introduction: Why Model 6-Amino-5-methylnicotinic Acid?

6-Amino-5-methylnicotinic acid (C₇H₈N₂O₂) is a derivative of nicotinic acid (Vitamin B3).[1] Nicotinic acid and its derivatives are pivotal in various biological processes, including cellular metabolism and signaling.[2][3] Some derivatives have been explored for their potential as anti-inflammatory agents.[4] The specific substitutions on the pyridine ring—an amino group at position 6 and a methyl group at position 5—can significantly alter the molecule's electronic distribution, steric profile, and hydrogen bonding potential.

Computational modeling provides a powerful, resource-efficient lens to dissect these properties at an atomic level before committing to costly and time-consuming wet-lab synthesis and screening.[5] Through a carefully orchestrated series of in silico experiments, we can:

  • Elucidate Intrinsic Properties: Determine the molecule's stable 3D conformation, electronic characteristics, and reactivity profile.

  • Predict Biological Activity: Identify potential protein targets and predict the binding mode and affinity of the molecule within the target's active site.[6][7]

  • Assess Complex Stability: Simulate the dynamic behavior of the ligand-protein complex in a solvated environment to validate the predicted binding mode.

This guide outlines a workflow designed for robustness and self-validation, moving logically from the quantum mechanical to the classical mechanics level.

Part I: Foundational Analysis: Quantum Mechanical Characterization

Before investigating how 6-Amino-5-methylnicotinic acid interacts with complex biological systems, we must first understand its intrinsic electronic and structural properties. Density Functional Theory (DFT) is the method of choice for this task, offering an excellent balance of computational accuracy and efficiency for organic molecules.[8][9]

Workflow for Quantum Mechanical Analysis

QM_Workflow cluster_prep Step 1: Structure Preparation cluster_dft Step 2: DFT Calculation cluster_analysis Step 3: Property Extraction A Obtain 2D/3D Structure (e.g., PubChem, ChemScene) B Initial 3D Conformation Generation A->B C Geometry Optimization (e.g., Gaussian, ORCA) B->C D Frequency Calculation C->D Verify minimum energy state E Single-Point Energy Calculation C->E Refine electronic properties F HOMO/LUMO Analysis E->F G Molecular Electrostatic Potential (MEP) E->G H Mulliken/NBO Charge Distribution E->H

Caption: Quantum mechanics workflow for structural and electronic analysis.

Protocol 1: DFT-Based Geometry Optimization and Electronic Analysis

Objective: To find the most stable, lowest-energy conformation of 6-Amino-5-methylnicotinic acid and to calculate its fundamental electronic properties.

Methodology Rationale: We employ the B3LYP functional, a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, which has proven highly effective for a wide range of organic molecules.[10] The 6-311++G(d,p) basis set is chosen for its robustness; it includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to handle non-uniform electron distributions, which are critical for our substituted pyridine ring.[11]

Step-by-Step Protocol:

  • Structure Acquisition: Obtain the SMILES string (O=C(C1=CC(C)=C(N)N=C1)O) or 3D structure of 6-Amino-5-methylnicotinic acid from a chemical database like ChemScene.[1]

  • Input File Preparation: Using a molecular editor (e.g., GaussView, Avogadro), load the structure and prepare an input file for a DFT software package (e.g., Gaussian, ORCA).[10]

  • Geometry Optimization:

    • Keyword Line: #p B3LYP/6-311++G(d,p) Opt Freq

    • Explanation: This command initiates a geometry optimization (Opt) followed by a frequency calculation (Freq) at the specified level of theory. The frequency calculation is a crucial self-validation step; the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[8]

  • Execution and Analysis:

    • Run the calculation.

    • Upon completion, verify "Normal termination" in the output file.[8]

    • Confirm that no imaginary frequencies are present.

    • Extract key electronic data from the output.

Data Presentation: Calculated Molecular Properties
PropertyCalculated ValueSignificance in Drug Design
Total Dipole Moment Value (Debye)Indicates overall molecular polarity, influencing solubility and membrane permeability.
HOMO Energy Value (eV)Highest Occupied Molecular Orbital. Relates to the molecule's ability to donate electrons (nucleophilicity).
LUMO Energy Value (eV)Lowest Unoccupied Molecular Orbital. Relates to the molecule's ability to accept electrons (electrophilicity).
HOMO-LUMO Gap Value (eV)Correlates with chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Mulliken Charges See MEP MapProvides insight into the partial charges on each atom, highlighting sites for electrostatic interactions.

(Note: Specific numerical values are placeholders and would be generated by executing the described DFT calculation.)

The Molecular Electrostatic Potential (MEP) map visually represents these charge distributions, with red regions (negative potential) indicating likely hydrogen bond acceptor sites and blue regions (positive potential) indicating hydrogen bond donor sites. For our molecule, we anticipate negative potential around the carboxylic oxygen atoms and the pyridine nitrogen, and positive potential around the amino and carboxylic hydrogens.

Part II: Simulating Biological Interactions

With a validated, low-energy structure, we can now investigate how 6-Amino-5-methylnicotinic acid might interact with a biological target. This process involves identifying a plausible protein target, predicting the binding pose via molecular docking, and assessing the stability of this pose with molecular dynamics.

Target Selection Rationale

Nicotinic acid derivatives are known to interact with a range of enzymes and receptors.[2][4] For this guide, we will select Cyclooxygenase-2 (COX-2) as a hypothetical target. COX-2 is a well-established target for anti-inflammatory drugs, and other nicotinic acid derivatives have been evaluated for activity against it.[4] We will use a human COX-2 crystal structure from the Protein Data Bank (PDB).

Workflow for Molecular Docking and Dynamics

MD_Workflow cluster_prep Step 1: System Preparation cluster_dock Step 2: Molecular Docking cluster_md Step 3: Molecular Dynamics cluster_analysis Step 4: Trajectory Analysis A Obtain Protein Structure (e.g., PDB) B Prepare Receptor (Remove water, add hydrogens) A->B D Define Binding Site (Grid Box Generation) B->D C Prepare Ligand (Optimized DFT structure) C->D E Run Docking Algorithm (e.g., AutoDock Vina) D->E F Analyze Poses & Scores E->F G Build Topology & Solvate System F->G H Energy Minimization G->H I NVT/NPT Equilibration H->I J Production MD Run I->J K RMSD & RMSF Analysis J->K L Hydrogen Bond Analysis J->L M Binding Free Energy (MM/PBSA) J->M

Caption: Integrated workflow from docking to molecular dynamics analysis.

Protocol 2: Molecular Docking

Objective: To predict the most favorable binding pose and estimate the binding affinity of 6-Amino-5-methylnicotinic acid within the COX-2 active site.[6]

Methodology Rationale: AutoDock Vina is a widely used and validated open-source docking program.[12] It uses an empirical scoring function to estimate binding affinity and a sophisticated search algorithm to explore possible ligand conformations and orientations within the binding site.[6]

Step-by-Step Protocol:

  • Receptor Preparation:

    • Download the crystal structure of human COX-2 (e.g., PDB ID: 5KIR).

    • Using software like UCSF Chimera or AutoDock Tools, remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).

    • Save the prepared receptor in .pdbqt format.

  • Ligand Preparation:

    • Use the DFT-optimized structure of 6-Amino-5-methylnicotinic acid from Part I.

    • Assign partial charges and define rotatable bonds using AutoDock Tools.

    • Save the prepared ligand in .pdbqt format.

  • Grid Box Definition:

    • Identify the active site of COX-2 (typically where the native ligand binds).

    • Define a grid box (a 3D search space) that encompasses the entire active site. The size should be sufficient to allow the ligand to rotate and translate freely.

  • Docking Execution:

    • Create a configuration file specifying the receptor, ligand, and grid box coordinates.

    • Run AutoDock Vina. The program will generate multiple binding poses, ranked by their predicted binding affinity.

  • Pose Analysis:

    • Visualize the top-ranked poses in a molecular viewer.

    • Analyze the key interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and protein residues.

Data Presentation: Docking Results Summary
Pose RankBinding Affinity (kcal/mol)Key Interacting Residues (COX-2)Interaction Type
1ValueArg120, Tyr355Hydrogen Bond, Pi-Cation
2ValueSer530, Val349Hydrogen Bond, Hydrophobic
3ValueLeu352, Ala527Hydrophobic

(Note: Data is illustrative. Actual results depend on the specific PDB structure and docking run.)

The top-ranked pose is selected for further validation through molecular dynamics simulation. The trustworthiness of this step relies on the principle that a genuinely stable binding mode will remain consistent in a dynamic, solvated environment.

Protocol 3: Molecular Dynamics (MD) Simulation

Objective: To assess the conformational stability of the ligand-protein complex predicted by docking over time in a simulated physiological environment.

Methodology Rationale: GROMACS is a high-performance, open-source MD engine.[13][14] We will use the AMBER force field for the protein and the GAFF (General Amber Force Field) for our small molecule ligand, a standard and well-validated combination. The simulation will validate the docking pose; if the ligand remains stably bound in its docked conformation, it increases confidence in the prediction.[15]

Step-by-Step Protocol:

  • System Setup (using GROMACS tools): [16]

    • Topology Generation: Use pdb2gmx to generate a topology for the protein. Generate ligand topology and parameters using a tool like Antechamber.

    • Complex Formation: Combine the coordinate files of the receptor and the top-ranked ligand pose.

    • Solvation: Create a simulation box (e.g., cubic) and fill it with a water model (e.g., TIP3P).

    • Ionization: Add ions (e.g., Na⁺, Cl⁻) to neutralize the system and mimic physiological salt concentration.

  • Energy Minimization: Run a steep descent energy minimization to relax the system and remove any steric clashes.[14]

  • Equilibration:

    • NVT Ensemble (Constant Volume): Heat the system to the target temperature (e.g., 300 K) while keeping the protein and ligand restrained. This allows the solvent to equilibrate around the complex.

    • NPT Ensemble (Constant Pressure): Equilibrate the system at the target temperature and pressure (e.g., 1 bar). This ensures the correct system density.

  • Production MD: Run the simulation for a desired length of time (e.g., 100 ns) with all restraints removed. Save the coordinates (trajectory) at regular intervals.[15]

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD indicates the system has reached equilibrium.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and stable regions of the protein.

    • Interaction Analysis: Monitor the key hydrogen bonds and contacts identified during docking to see if they persist throughout the simulation.

Conclusion and Future Directions

This guide has detailed a multi-stage computational workflow for the characterization of 6-Amino-5-methylnicotinic acid. By progressing from quantum mechanics to molecular docking and dynamics, we have established a self-validating pipeline to probe the molecule's intrinsic properties and its potential interactions with a biological target. The DFT calculations provide a fundamental understanding of its reactivity, the molecular docking offers a static prediction of its binding mode, and the MD simulation rigorously tests the stability of that prediction in a dynamic environment.

The insights gained from this in silico approach can effectively guide subsequent experimental work, such as chemical synthesis of more potent analogues or in vitro enzymatic assays to confirm predicted biological activity. This synergy between computational modeling and experimental validation is the cornerstone of modern, efficient drug discovery and development.

References

  • Pan, M.-L., Luo, Y.-H., & Mao, S.-L. (2011). 6-Methylnicotinic acid. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • BragitOff. (2019, May 13). Quantum ESPRESSO TUTORIAL - DFT calculation on a MOLECULE. YouTube. Available at: [Link]

  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384–13421. Available at: [Link]

  • Lemkul, J. A. (n.d.). GROMACS Tutorials. University of Virginia. Retrieved from [Link]

  • Kollman, P. A. (1996). The experimental and computational study of protein-ligand interactions: an introductory overview. Accounts of Chemical Research, 29(9), 461-469.
  • Sastry, G. N., P, S., & R, S. (2013). A brief introduction to the world of DFT. Resonance, 18(8), 723-736.
  • InSiliCo Sci. (2023, April 1). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. YouTube. Available at: [Link]

  • Abdellatif, K. R., Fadaly, W. A., & Kamel, G. M. (2020). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic chemistry, 94, 103444. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Amino-5-nitronicotinic acid. PubChem Compound Summary for CID 271881. Retrieved from [Link]

  • GROMACS. (n.d.). Introduction to Molecular Dynamics - the GROMACS tutorials!. Retrieved from [Link]

  • Hwang, E. S., & Song, S. B. (2017). Nicotinamide is a potent inhibitor of SIRT1 in vitro.
  • Grimme, S., Hansen, A., Brandenburg, J. G., & Bannwarth, C. (2016). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry.
  • Royal Society of Chemistry. (2021). Computational design and molecular modeling of the interaction of nicotinic acid hydrazide nickel-based complexes with H2S gas. RSC Advances. Available at: [Link]

  • European Molecular Biology Laboratory - European Bioinformatics Institute. (n.d.). GROMACS tutorial. EMBL-EBI. Retrieved from [Link]

  • Grimme, S., & Hansen, A. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(2), e202111357. Available at: [Link]

  • Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. Retrieved from [Link]

  • Al-Yasari, A. (2023, July 18). Tutorial Introduction to DFT (Density Functional Theory). YouTube. Available at: [Link]

  • Matysek, J., & Kolek, K. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Processes, 10(2), 203. Available at: [Link]

  • Bioinformatics Review. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Available at: [Link]

  • Lemkul, J. A. (2019). From Proteins to Perturbed Hamiltonians: A Suite of Tutorials for the GROMACS-2018 Molecular Simulation Package.
  • Wikipedia. (n.d.). Docking (molecular). Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for 6-Amino-5-methylnicotinic Acid as a Ligand in Metal Complexes

Foreword for the Advanced Researcher The field of coordination chemistry is continually driven by the quest for novel ligands that can impart unique electronic and steric properties to metal centers, leading to complexes...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Advanced Researcher

The field of coordination chemistry is continually driven by the quest for novel ligands that can impart unique electronic and steric properties to metal centers, leading to complexes with tailored catalytic, medicinal, or material applications. Substituted nicotinic acids are a particularly fruitful class of ligands due to their versatile coordination modes, typically involving the pyridine nitrogen and the carboxylate oxygen atoms. This guide focuses on a promising yet underexplored ligand: 6-amino-5-methylnicotinic acid .

Section 1: The Ligand - 6-Amino-5-methylnicotinic Acid

Physicochemical Properties

6-Amino-5-methylnicotinic acid (CAS: 167626-78-0) is a derivative of nicotinic acid (Vitamin B3) with both an amino and a methyl substituent on the pyridine ring.[1] These substitutions are expected to significantly influence its electronic properties and, consequently, its behavior as a ligand.

PropertyValueSource
CAS Number 167626-78-0[1]
Molecular Formula C₇H₈N₂O₂[1]
Molecular Weight 152.15 g/mol [1]
Predicted pKa (To be determined experimentally)N/A
Solubility (To be determined experimentally)N/A

The presence of the amino group at the 6-position and the methyl group at the 5-position are anticipated to increase the electron density on the pyridine ring, making the pyridine nitrogen a stronger Lewis base compared to unsubstituted nicotinic acid. This enhanced basicity could lead to the formation of more stable metal complexes.

Synthesis of 6-Amino-5-methylnicotinic Acid

The direct synthesis of 6-amino-5-methylnicotinic acid is not widely reported. However, a plausible synthetic route can be adapted from established organic chemistry methodologies for pyridine derivatives. One potential route could involve the nitration of a suitable methyl-substituted nicotinic acid precursor, followed by reduction of the nitro group to an amine. For instance, a multi-step synthesis starting from commercially available precursors may be required. Researchers should consult advanced organic synthesis literature for specific guidance on the functionalization of pyridine rings.

Section 2: Synthesis of Metal Complexes - A General Protocol

The following is a generalized protocol for the synthesis of a transition metal complex of 6-amino-5-methylnicotinic acid, exemplified with Copper(II). This protocol is adapted from established methods for the synthesis of metal-nicotinate complexes.[2]

Rationale Behind the Protocol

The synthesis of metal-ligand complexes of this type is typically achieved by reacting a soluble metal salt with the ligand in a suitable solvent. The pH of the solution is a critical parameter. Deprotonation of the carboxylic acid group is necessary for it to act as a coordinating agent. This is usually achieved by the addition of a base, which allows for the formation of a neutral complex that can precipitate from the solution. The choice of solvent is also important; it must dissolve both the metal salt and the ligand to a sufficient extent to allow the reaction to proceed.

Experimental Workflow Diagram

G cluster_prep Ligand & Metal Salt Preparation cluster_reaction Complexation Reaction cluster_workup Isolation & Purification ligand Dissolve 6-amino-5-methylnicotinic acid in ethanol mix Combine ligand and metal salt solutions ligand->mix metal Dissolve CuCl₂·2H₂O in ethanol metal->mix adjust_ph Adjust pH to ~7 with NaOH solution (dropwise with stirring) mix->adjust_ph precipitate Stir at room temperature (Observe for precipitate formation) adjust_ph->precipitate filter Filter the precipitate precipitate->filter wash Wash with ethanol, then diethyl ether filter->wash dry Dry in vacuo wash->dry end end dry->end Characterize the complex

Caption: General workflow for the synthesis of a metal complex with 6-amino-5-methylnicotinic acid.

Detailed Protocol: Synthesis of a Putative Bis(6-amino-5-methylnicotinato)copper(II) Complex

Materials:

  • 6-Amino-5-methylnicotinic acid (Ligand)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Ethanol

  • Deionized water

  • Sodium hydroxide (NaOH), 0.1 M solution

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • Ligand Solution: Dissolve 2.0 mmol of 6-amino-5-methylnicotinic acid in 50 mL of ethanol in a 100 mL round-bottom flask. Gentle heating may be required to aid dissolution.

  • Metal Salt Solution: In a separate beaker, dissolve 1.0 mmol of CuCl₂·2H₂O in 20 mL of ethanol.

  • Reaction Mixture: While stirring the ligand solution, add the metal salt solution dropwise.

  • pH Adjustment: Slowly add the 0.1 M NaOH solution dropwise to the reaction mixture until a pH of approximately 7 is reached. This step is crucial for the deprotonation of the carboxylic acid, facilitating coordination. The formation of a precipitate should be observed.

  • Reaction: Continue stirring the mixture at room temperature for 2-4 hours to ensure the completion of the reaction.

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid sequentially with small portions of ethanol and then diethyl ether to remove any unreacted starting materials and impurities.

  • Drying: Dry the resulting solid in a vacuum oven at 60-80 °C to a constant weight.

Section 3: Characterization of the Metal Complex

A thorough characterization of the newly synthesized complex is essential to confirm its identity, purity, and structure.

Spectroscopic Techniques
TechniqueSample PreparationExpected Observations & Interpretation
FT-IR Spectroscopy KBr pellet or ATRLook for a shift in the C=O stretching frequency of the carboxylic acid upon coordination. The disappearance of the broad O-H stretch and the appearance of new bands in the low-frequency region (400-600 cm⁻¹) can indicate the formation of M-N and M-O bonds.
UV-Vis Spectroscopy Solution in a suitable solvent (e.g., DMSO)For d-block metals like Cu(II), look for the appearance of d-d transition bands in the visible region, which are indicative of the coordination geometry around the metal center.
¹H and ¹³C NMR Spectroscopy For diamagnetic complexes (e.g., Zn(II)), dissolve in a suitable deuterated solvent.Shifts in the signals of the pyridine ring protons and carbons upon coordination can provide information about the binding mode. Paramagnetic complexes will exhibit broadened or shifted signals.
Mass Spectrometry (e.g., ESI-MS) Dissolve in a suitable solvent.Determine the mass-to-charge ratio of the complex to confirm its molecular weight and stoichiometry.
Structural and Thermal Analysis
TechniqueSample PreparationPurpose & Interpretation
Single-Crystal X-ray Diffraction Grow single crystals (e.g., by slow evaporation of the solvent from the reaction mixture).Provides definitive structural information, including bond lengths, bond angles, coordination geometry, and intermolecular interactions.
Powder X-ray Diffraction (PXRD) Finely ground powder of the complex.Confirms the crystallinity and phase purity of the bulk sample.
Thermogravimetric Analysis (TGA) Place a small amount of the sample in an alumina crucible.Determines the thermal stability of the complex and can indicate the presence of coordinated or lattice solvent molecules.

Section 4: Potential Applications and Protocols

Metal complexes of nicotinic acid derivatives have shown promise in various applications, including catalysis and as antimicrobial agents. The electronic modifications introduced by the amino and methyl groups in 6-amino-5-methylnicotinic acid could enhance these properties.

Application in Catalysis: A Model Protocol for the Henry Reaction

The Henry (nitroaldol) reaction is a classic carbon-carbon bond-forming reaction. Metal complexes can act as Lewis acid catalysts to activate the carbonyl group.

Hypothetical Reaction: Benzaldehyde + Nitromethane --(Catalyst: [Cu(6-amino-5-methylnicotinate)₂])--> 1-Phenyl-2-nitroethanol

Protocol for Catalytic Activity Screening:

  • To a solution of benzaldehyde (1.0 mmol) in a suitable solvent (e.g., THF, 5 mL), add the synthesized copper complex (0.05 mmol, 5 mol%).

  • Add nitromethane (1.5 mmol) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by column chromatography and characterize it by ¹H NMR to determine the yield.

Biological Applications: Antimicrobial Activity Screening

Metal complexes often exhibit enhanced biological activity compared to the free ligand.

Protocol for Agar Disk Diffusion Assay:

  • Prepare agar plates inoculated with a lawn of the test bacterium (e.g., E. coli, S. aureus).

  • Dissolve the synthesized complex and the free ligand in a suitable solvent (e.g., DMSO) to prepare solutions of known concentrations.

  • Impregnate sterile paper disks with the test solutions. A disk with the solvent alone serves as a negative control, and a disk with a standard antibiotic serves as a positive control.

  • Place the disks on the surface of the inoculated agar plates.

  • Incubate the plates at 37 °C for 24 hours.

  • Measure the diameter of the zone of inhibition around each disk. A larger zone indicates greater antimicrobial activity.

Section 5: Theoretical Considerations and Coordination Modes

6-Amino-5-methylnicotinic acid offers several potential coordination sites: the pyridine nitrogen, the carboxylate oxygen atoms, and the amino nitrogen. The most probable coordination modes will involve the pyridine nitrogen and one or both carboxylate oxygens, forming a stable chelate ring.

G cluster_ligand 6-Amino-5-methylnicotinic acid N_pyridine N C_carboxy C=O O_carboxy O⁻ N_amino NH₂ C_methyl CH₃ M M M->N_pyridine Coordination M->O_carboxy Coordination

Caption: Probable bidentate coordination mode of 6-amino-5-methylnicotinic acid to a metal center (M).

The amino group is less likely to coordinate directly to the metal center, especially if the pyridine nitrogen and carboxylate are already involved, due to steric constraints. However, its presence will influence the overall electronic properties of the ligand and could participate in intermolecular hydrogen bonding in the solid state.

References

  • Al-Jeboori, F. H. et al. (2013). Synthesis and characterization of some essential amino acid metal complexes having biological activity. Journal of Chemical and Pharmaceutical Research, 5(10), 172-176.
  • Taqa, A. A. (2007). Synthesis and Characterization of Some Nicotinic Acid Complexes. U.S.J.Pure and applied science, 4(1), 77-87.
  • Patents, G. (n.d.). CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.
  • MDPI. (2023). The Biological Applications of Metals and Metal Complexes. Retrieved from [Link]

  • PubChem. (n.d.). 6-Amino-5-nitronicotinic acid. Retrieved from [Link]

  • Patents, G. (n.d.). US6806289B1 - Coordination complexes, and methods for preparing by combinatorial methods, assaying and using the same.
  • ResearchGate. (n.d.). (PDF) 2,6-Bis(2,6-diethylphenyliminomethyl)pyridine coordination compounds with cobalt(II), nickel(II), copper(II), and zinc(II): Synthesis, spectroscopic characterization, X-ray study and in vitro cytotoxicity. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Synthesis and catalytic activity of metallo-organic complexes bearing 5-amino 2-ethylpyridine -2-carboximidate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II) Salen Complexes in the α-Amino Acid C-α Alkylation Reaction. Retrieved from [Link]

  • MDPI. (n.d.). Iron-Based Catalytically Active Complexes in Preparation of Functional Materials. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide. Retrieved from [Link]

  • The Pharma Innovation Journal. (2022). Various metal complexes and their biological implications.
  • National Center for Biotechnology Information. (n.d.). Metal Complexes for Therapeutic Applications. Retrieved from [Link]

Sources

Application

Application Note: A Robust HPLC-UV Method for the Quantification of 6-Amino-5-methylnicotinic Acid

Abstract This application note presents a detailed, reliable, and reproducible High-Performance Liquid Chromatography (HPLC) method for the analysis of 6-Amino-5-methylnicotinic acid. The described protocol is tailored f...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, reliable, and reproducible High-Performance Liquid Chromatography (HPLC) method for the analysis of 6-Amino-5-methylnicotinic acid. The described protocol is tailored for researchers, scientists, and professionals in the drug development sector, providing a comprehensive guide for the accurate quantification of this compound. The methodology leverages reversed-phase chromatography with UV detection, a widely accessible and robust technique. The rationale behind the selection of chromatographic parameters is discussed to ensure adaptability and successful implementation.

Introduction

6-Amino-5-methylnicotinic acid is a substituted pyridine carboxylic acid derivative. Nicotinic acid and its derivatives are of significant interest in pharmaceutical research due to their diverse biological activities. Accurate and reliable quantification of such compounds is crucial for various stages of drug discovery and development, including pharmacokinetic studies, formulation development, and quality control of active pharmaceutical ingredients (APIs).

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of individual components in a mixture.[1][2][3] This application note details a specific HPLC-UV method developed for 6-Amino-5-methylnicotinic acid, addressing the challenges associated with the analysis of polar aromatic compounds.

Analyte Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.

PropertyValueSource
Molecular FormulaC₇H₈N₂O₂
Molecular Weight152.15 g/mol [4]
PolarityPolar CompoundInferred from structure
UV Absorbance (related compounds)~262 nm for Niacinamide and Nicotinic Acid[5][6]

The presence of both an amino and a carboxylic acid group, along with the pyridine ring, confers significant polarity to the molecule. This necessitates a careful selection of the stationary and mobile phases to achieve adequate retention and symmetrical peak shape in reversed-phase HPLC.[7][8][9]

Experimental Workflow

The following diagram outlines the general workflow for the HPLC analysis of 6-Amino-5-methylnicotinic acid.

workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Preparation Standard Solution Preparation HPLC_System HPLC System Setup Standard_Preparation->HPLC_System Sample_Preparation Sample Solution Preparation Sample_Preparation->HPLC_System Mobile_Phase_Preparation Mobile Phase Preparation Mobile_Phase_Preparation->HPLC_System Injection Sample Injection HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram_Acquisition Chromatogram Acquisition Detection->Chromatogram_Acquisition Integration Peak Integration & Quantification Chromatogram_Acquisition->Integration Reporting Report Generation Integration->Reporting

Caption: High-level workflow for the HPLC analysis of 6-Amino-5-methylnicotinic acid.

Materials and Methods

Reagents and Materials
  • 6-Amino-5-methylnicotinic acid reference standard (≥98% purity)[4]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Glacial acetic acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

Instrumentation

A standard HPLC system equipped with the following components is recommended:

  • Binary or Quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

Chromatographic Conditions

The selection of the stationary and mobile phases is critical for the successful separation of polar compounds. A reversed-phase C18 column is a common starting point for many HPLC methods.[10] To enhance the retention of the polar 6-Amino-5-methylnicotinic acid, a buffered mobile phase is employed to control the ionization of the analyte.[9]

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides a good balance of efficiency and backpressure for routine analysis.
Mobile Phase A 20 mM Ammonium Acetate in Water, pH 4.5 (adjusted with acetic acid)The buffer controls the pH to ensure consistent ionization of the analyte, leading to reproducible retention times and improved peak shape.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC.
Gradient 5% B to 40% B over 10 minutesA gradient elution is chosen to ensure the elution of the analyte in a reasonable time with good peak shape and to clean the column of any less polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 262 nmBased on the UV maxima of structurally similar nicotinic acid derivatives.[11][5][6] A PDA detector can be used to confirm the peak purity.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Preparation of Solutions

Mobile Phase Preparation:

  • Mobile Phase A: Dissolve 1.54 g of ammonium acetate in 1 L of deionized water. Adjust the pH to 4.5 with glacial acetic acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Use HPLC grade acetonitrile directly.

Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 6-Amino-5-methylnicotinic acid reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with Mobile Phase A to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Results and Discussion

Rationale for Method Development

The primary challenge in the HPLC analysis of 6-Amino-5-methylnicotinic acid is its high polarity. A standard C18 column with a simple water/acetonitrile mobile phase would likely result in poor retention. The chosen method addresses this in the following ways:

  • Buffered Mobile Phase: The use of an ammonium acetate buffer at pH 4.5 suppresses the ionization of the carboxylic acid group, making the molecule less polar and increasing its interaction with the C18 stationary phase.

  • Gradient Elution: A gradient allows for a gradual increase in the organic content of the mobile phase. This ensures that the analyte is retained at the beginning of the run and then eluted as a sharp peak as the solvent strength increases.

For highly polar compounds that are still not well-retained under these conditions, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a viable alternative.[1][3][12][13] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.

Method Validation Considerations

For use in a regulated environment, the developed HPLC method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This application note provides a comprehensive and scientifically sound protocol for the HPLC analysis of 6-Amino-5-methylnicotinic acid. The detailed methodology, including the rationale for the chosen parameters, will enable researchers and drug development professionals to implement this method with confidence. The described reversed-phase HPLC-UV method is robust, reproducible, and suitable for the routine quantification of this important pharmaceutical intermediate.

References

  • PubChem. 6-Amino-5-methylnicotinic acid. [Link]

  • Kim, J., et al. (2002). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental Science & Technology, 36(17), 3645-3653. [Link]

  • Pesek, J. J. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC North America, 29(6), 512-519. [Link]

  • Řezáčová, A., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 34(16-17), 2146-2160. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology, 11(3), 1-6. [Link]

  • Kumar, S. V., et al. (2019). UV Spectrophotometric Quantification of Niacinamide in Pharmaceutical Dosage Form by Multivariate Calibration Technique. Research Journal of Pharmacy and Technology, 12(8), 3763-3767. [Link]

  • Roemling, R., et al. (2012). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC Europe, 25(11), 632-637. [Link]

  • Mills, C. D., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Psychiatry, 8, 77. [Link]

  • Das, A., et al. (2017). Development and Validation of UV-Spectroscopic Method for Estimation of Niacin in Bulk and Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences and Research, 8(9), 3823-3827. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • Welch Materials. Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. [Link]

  • Van der Hoeven, R. A., et al. (1998). Separation of Nicotinic Acid and Six Metabolites within 60 Seconds Using High-Flow Gradient Chromatography on Silica Column with Tandem Mass Spectrometric Detection. Journal of Chromatography A, 828(1-2), 241-248. [Link]

Sources

Method

Application Notes and Protocols for Cell-Based Assays Using 6-Amino-5-methylnicotinic acid

Introduction: Unveiling the Bioactivity of Novel Nicotinic Acid Analogs In the landscape of contemporary drug discovery, the exploration of novel chemical entities for therapeutic potential is paramount. 6-Amino-5-methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Bioactivity of Novel Nicotinic Acid Analogs

In the landscape of contemporary drug discovery, the exploration of novel chemical entities for therapeutic potential is paramount. 6-Amino-5-methylnicotinic acid, a pyridinecarboxylic acid derivative, represents a class of compounds with potential biological activity. While direct studies on this specific molecule are nascent, research into structurally related 6-aminonicotinic acid analogs has revealed a compelling pharmacological profile: agonism at the GABA(A) receptor.[1] The gamma-aminobutyric acid (GABA) system, particularly the ionotropic GABA(A) receptor, is the principal inhibitory neurotransmitter system in the central nervous system and a validated target for a wide range of therapeutics, including anxiolytics, sedatives, and anticonvulsants.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of cell-based assays to characterize the biological activity of 6-Amino-5-methylnicotinic acid and other novel analogs. The protocols herein are designed as a tiered approach, from initial high-throughput screening to more detailed mechanistic studies, ensuring scientific integrity and a logical, data-driven progression of inquiry. The overarching goal is to provide a robust framework for identifying and validating the potential therapeutic effects of this compound class.

Part 1: Foundational Assays for Primary Screening and Cytotoxicity Profiling

The initial phase of characterizing a novel compound involves a broad assessment of its potential biological effects and inherent toxicity. This ensures that subsequent, more resource-intensive assays are focused on compounds with a desirable activity profile and an acceptable therapeutic window.

High-Throughput Screening (HTS) for GABA(A) Receptor Activation using a Reporter Gene Assay

Scientific Rationale: Reporter gene assays are a powerful tool for high-throughput screening due to their sensitivity and scalability.[2] In this context, a cell line is engineered to express a GABA(A) receptor and a reporter gene (e.g., luciferase) under the control of a response element that is activated by intracellular signaling downstream of receptor activation. An increase in reporter gene expression, and thus a measurable signal (luminescence), indicates that the test compound is an agonist of the GABA(A) receptor.

Experimental Workflow:

HTS_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_readout Signal Detection seed_cells Seed GABA(A) Reporter Cell Line in 384-well Plates incubate_24h Incubate for 24 hours seed_cells->incubate_24h add_compound Add 6-Amino-5-methylnicotinic acid (and controls) incubate_24h->add_compound incubate_6h Incubate for 6 hours add_compound->incubate_6h add_reagent Add Luciferase Substrate incubate_6h->add_reagent read_luminescence Measure Luminescence add_reagent->read_luminescence

Caption: High-Throughput Screening Workflow for GABA(A) Agonists.

Detailed Protocol:

  • Cell Culture and Plating:

    • Culture a stable cell line co-expressing a human GABA(A) receptor subunit combination (e.g., α1β2γ2) and a luciferase reporter gene under the control of a cyclic AMP response element (CRE) in appropriate growth medium.

    • On the day of the assay, harvest cells and adjust the density to 1 x 10^5 cells/mL.

    • Dispense 50 µL of the cell suspension into each well of a white, clear-bottom 384-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Compound Preparation and Addition:

    • Prepare a 10 mM stock solution of 6-Amino-5-methylnicotinic acid in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution to create a concentration range from 100 µM to 1 nM.

    • Include a known GABA(A) agonist (e.g., GABA or diazepam) as a positive control and a vehicle-only control (e.g., DMSO).

    • Add 1 µL of each compound dilution to the appropriate wells.

  • Incubation and Signal Detection:

    • Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.

    • Allow the plate to equilibrate to room temperature for 15 minutes.

    • Add 25 µL of a luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System, Promega) to each well.

    • Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.

    • Measure luminescence using a plate reader.

Data Analysis and Interpretation:

ParameterDescriptionExample Calculation
Raw Luminescence The direct output from the plate reader for each well.150,000 RLU
Normalized Response (%) ( (RLU_sample - RLU_vehicle) / (RLU_positive_control - RLU_vehicle) ) * 100((150,000 - 10,000) / (200,000 - 10,000)) * 100 = 73.7%
EC50 The concentration of the compound that produces 50% of the maximal response.Determined by fitting a dose-response curve (e.g., four-parameter logistic) to the normalized data.

A sigmoidal dose-response curve with a calculable EC50 value indicates that 6-Amino-5-methylnicotinic acid is a potential agonist of the GABA(A) receptor.

Cytotoxicity Assessment using a Cell Viability Assay

Scientific Rationale: It is crucial to determine if the test compound exhibits cytotoxic effects at the concentrations where biological activity is observed. A common method is the MTT assay, which measures the metabolic activity of viable cells. The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases is proportional to the number of living cells.

Detailed Protocol:

  • Cell Plating:

    • Seed a relevant cell line (e.g., HEK293 or the same cell line used in the primary screen) in a 96-well plate at a density of 1 x 10^4 cells per well.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Treat the cells with the same concentration range of 6-Amino-5-methylnicotinic acid used in the primary screen.

    • Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for 24-48 hours.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation:

ParameterDescriptionExample Calculation
Percent Viability (Absorbance_sample / Absorbance_vehicle) * 100(0.8 / 1.0) * 100 = 80%
IC50 The concentration of the compound that causes a 50% reduction in cell viability.Determined from a dose-response curve.

Ideally, the IC50 for cytotoxicity should be significantly higher than the EC50 for GABA(A) receptor activation, indicating a therapeutic window.

Part 2: Secondary Assays for Mechanistic Confirmation

Following a positive result in the primary screen and a favorable cytotoxicity profile, secondary assays are employed to confirm the mechanism of action and provide more detailed pharmacological characterization.

Functional Confirmation with a Fluorescent Ion Flux Assay

Scientific Rationale: The GABA(A) receptor is a ligand-gated ion channel that is permeable to chloride ions (Cl-). Agonist binding opens the channel, leading to an influx of Cl- and hyperpolarization of the cell membrane. This change in intracellular Cl- concentration can be measured using a fluorescent indicator dye that is sensitive to Cl- levels.

GABA(A) Receptor Signaling Pathway:

GABAA_Pathway cluster_membrane Cell Membrane GABAA_R GABA(A) Receptor (Chloride Channel) Cl_in Cl- (intracellular) GABAA_R->Cl_in Opens, allows influx Compound 6-Amino-5-methylnicotinic acid (Agonist) Compound->GABAA_R Binds to Cl_out Cl- (extracellular) Cl_out->GABAA_R Hyperpolarization Membrane Hyperpolarization Cl_in->Hyperpolarization Leads to Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: Agonist-Mediated GABA(A) Receptor Activation Pathway.

Detailed Protocol:

  • Cell Preparation and Dye Loading:

    • Plate a cell line expressing the GABA(A) receptor in a black, clear-bottom 96-well plate and incubate for 24 hours.

    • Prepare a loading buffer containing a chloride-sensitive fluorescent dye (e.g., a FLIPR Chloride Assay Kit, Molecular Devices).

    • Remove the growth medium and add 100 µL of the dye-loading buffer to each well.

    • Incubate for 1 hour at 37°C.

  • Compound Addition and Fluorescence Measurement:

    • Prepare a compound plate with 6-Amino-5-methylnicotinic acid and controls at 4x the final desired concentration.

    • Place both the cell plate and the compound plate into a fluorescent imaging plate reader (e.g., FLIPR or FlexStation).

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • The instrument will automatically add 50 µL of the compound solution to the cell plate.

    • Continue to measure fluorescence every second for 2-3 minutes to record the kinetic response.

Data Analysis and Interpretation:

ParameterDescriptionData Representation
Change in Fluorescence (ΔF) The difference between the peak fluorescence after compound addition and the baseline fluorescence.A time-course graph showing fluorescence intensity versus time.
EC50 The concentration of the compound that produces 50% of the maximal change in fluorescence.A dose-response curve of ΔF versus compound concentration.

A rapid, dose-dependent increase in fluorescence upon compound addition confirms that 6-Amino-5-methylnicotinic acid acts as a functional agonist of the GABA(A) receptor chloride channel.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust and logical framework for the initial characterization of 6-Amino-5-methylnicotinic acid as a potential GABA(A) receptor agonist. A positive outcome from this series of assays would strongly support further investigation, including:

  • Electrophysiology: Patch-clamp studies to directly measure ion channel currents and provide detailed information on the compound's potency, efficacy, and mechanism of action (e.g., allosteric vs. direct agonist).

  • Subunit Selectivity: Testing the compound on cell lines expressing different combinations of GABA(A) receptor subunits to determine its selectivity profile.

  • In Vivo Studies: Evaluation of the compound's effects in animal models of anxiety, epilepsy, or other relevant neurological disorders.

By following a structured, multi-assay approach, researchers can efficiently and effectively elucidate the biological activity of novel compounds like 6-Amino-5-methylnicotinic acid, paving the way for the development of new and improved therapeutics.

References

  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from [Link]

  • Georganics. (2023, December 28). Methyl 6-aminonicotinate – preparation and application. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). What are the Steps of a Reporter Gene Assay?. Retrieved from [Link]

  • Krogsgaard-Larsen, P., et al. (2014). Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists. European Journal of Medicinal Chemistry, 85, 376-384. [Link]

  • MDPI. (2023, January 23). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Retrieved from [Link]

  • PubMed. (2014, September 12). Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 6-Methylnicotinic acid. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Cell Proliferation and Viability Assay. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 6-Amino-5-methylnicotinic Acid Solution Stability

Welcome to the technical support center for 6-Amino-5-methylnicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Amino-5-methylnicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the scientific reasoning behind them to ensure the integrity of your experiments.

PART 1: Frequently Asked Questions (FAQs) - Core Stability Profile

This section addresses common questions regarding the stability of 6-Amino-5-methylnicotinic acid in solution, drawing upon established chemical principles and data from structurally related molecules.

Q1: What are the primary factors that can affect the stability of 6-Amino-5-methylnicotinic acid in solution?

The stability of 6-Amino-5-methylnicotinic acid in solution is influenced by several factors, including:

  • pH: The pH of the solution can impact the ionization state of both the amino and carboxylic acid groups, potentially affecting solubility and susceptibility to degradation.

  • Temperature: Elevated temperatures can accelerate degradation reactions.[1] Therefore, it is generally recommended to store solutions at cool temperatures.

  • Light: Exposure to light, particularly UV light, can induce photochemical degradation in susceptible molecules.[2][3]

  • Oxidizing Agents: The presence of oxidizing agents in the solution or dissolved oxygen can lead to the degradation of the amino group.

  • Solvent: The choice of solvent can influence the stability of the compound.[4] For instance, protic solvents may participate in degradation reactions.

Q2: What are the potential degradation pathways for 6-Amino-5-methylnicotinic acid?

While specific degradation pathways for 6-Amino-5-methylnicotinic acid are not extensively documented, based on its chemical structure, potential degradation mechanisms include:

  • Oxidative Deamination: The amino group can be susceptible to oxidation, leading to the formation of a ketone or other oxidized species and the release of ammonia. This is a common degradation pathway for aromatic amines.

  • Decarboxylation: Although generally requiring heat or harsh acidic/basic conditions, the carboxylic acid group could be lost as carbon dioxide.

  • Ring Opening: Under more extreme conditions, the pyridine ring itself could be susceptible to cleavage.

  • Photodegradation: Aromatic compounds, especially those with amino substituents, can be prone to degradation upon exposure to light.[5]

Q3: What are the recommended storage conditions for solutions of 6-Amino-5-methylnicotinic acid?

For optimal stability, solutions of 6-Amino-5-methylnicotinic acid should be stored under the following conditions:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Minimizes the rate of potential degradation reactions.[1]
Light Protected from light (Amber vials)Prevents potential photodegradation.[6]
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)Reduces the risk of oxidation.
Container Tightly sealed, inert material (e.g., glass)Prevents solvent evaporation and contamination.

Stock solutions in DMSO, when stored at -80°C, may be stable for up to 6 months, and at -20°C for up to 1 month.[7]

Q4: Which analytical techniques are suitable for assessing the stability of 6-Amino-5-methylnicotinic acid?

High-Performance Liquid Chromatography (HPLC) is a highly effective technique for stability studies.[1][8] A reversed-phase HPLC method, coupled with a UV or mass spectrometry (MS) detector, can be used to separate and quantify the parent compound and any potential degradation products.[9][10]

PART 2: Troubleshooting Guide - Addressing Common Experimental Issues

This guide provides a structured approach to troubleshooting common problems encountered during the use of 6-Amino-5-methylnicotinic acid solutions.

Issue 1: The solution of 6-Amino-5-methylnicotinic acid has changed color (e.g., turned yellow or brown).

  • Potential Cause: This is often an indication of oxidation or degradation. Aromatic amines are particularly prone to forming colored oxidation products.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the solution has been stored protected from light and at the recommended temperature.

    • Check for Contaminants: Consider the possibility of contamination in your solvent or storage vessel.

    • Analytical Confirmation: Analyze the solution by HPLC-UV/Vis to check for the appearance of new peaks and a decrease in the main peak area. A change in the UV-Vis spectrum can also indicate the formation of chromophoric degradation products.

    • Preventative Measures: Prepare fresh solutions and consider de-gassing solvents or storing solutions under an inert atmosphere to minimize oxidation.

Issue 2: Unexpected peaks are observed in the HPLC chromatogram.

  • Potential Cause: The appearance of new peaks that increase over time is a strong indicator of degradation.

  • Troubleshooting Steps:

    • Establish a Baseline: Always analyze a freshly prepared solution to establish a reference chromatogram.

    • Monitor Peak Growth: Analyze the solution at different time points to observe the kinetics of the appearance of new peaks.

    • Forced Degradation Study: To tentatively identify potential degradation products, you can perform a forced degradation study by exposing the solution to stress conditions (e.g., heat, light, acid, base, oxidizing agent).[11] This can help in confirming if the observed peaks are indeed degradation products.

    • Mass Spectrometry Analysis: If available, LC-MS analysis can provide molecular weight information for the new peaks, aiding in their identification.

Issue 3: Poor solubility or precipitation is observed when preparing the solution.

  • Potential Cause: 6-Amino-5-methylnicotinic acid has limited solubility in aqueous solutions.[12][13] The pH of the solution can also significantly affect its solubility.

  • Troubleshooting Steps:

    • Solvent Selection: For stock solutions, consider using an organic solvent like DMSO.[7]

    • pH Adjustment: The solubility in aqueous buffers can be enhanced by adjusting the pH. The compound has both an acidic (carboxylic acid) and a basic (amino) group, so its solubility will be lowest at its isoelectric point. Adjusting the pH away from this point should increase solubility.

    • Gentle Warming and Sonication: These techniques can aid in the dissolution of the compound. However, avoid excessive heat to prevent degradation.

PART 3: Experimental Protocols

This section provides a detailed protocol for conducting a preliminary stability study of 6-Amino-5-methylnicotinic acid in a specific solution.

Protocol: Preliminary Stability Assessment of 6-Amino-5-methylnicotinic Acid in Aqueous Buffer

Objective: To assess the stability of 6-Amino-5-methylnicotinic acid in a selected aqueous buffer over time at different storage conditions.

Materials:

  • 6-Amino-5-methylnicotinic acid (solid)

  • Selected aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • HPLC-grade water and acetonitrile

  • Formic acid (or other suitable mobile phase modifier)

  • Amber HPLC vials

  • Calibrated pH meter

  • Analytical balance

  • HPLC system with UV or MS detector

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh a sufficient amount of 6-Amino-5-methylnicotinic acid.

    • Dissolve in a minimal amount of a suitable organic solvent (e.g., DMSO) if necessary, and then dilute with the aqueous buffer to the final desired concentration. Ensure the final concentration of the organic solvent is low and does not interfere with your experiment.

  • Sample Aliquoting and Storage:

    • Aliquot the solution into amber HPLC vials to minimize freeze-thaw cycles and light exposure.

    • Store aliquots under the following conditions:

      • Refrigerated (2-8°C)

      • Room temperature (~25°C)

      • Elevated temperature (e.g., 40°C) for accelerated stability testing.

  • HPLC Analysis (Time Point Zero):

    • Immediately after preparation, analyze an aliquot of the solution by HPLC. This will serve as your t=0 reference.

    • Example HPLC Conditions (to be optimized):

      • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: A suitable gradient to elute the parent compound and potential degradation products (e.g., 5% to 95% B over 15 minutes).

      • Flow Rate: 1.0 mL/min

      • Detection: UV at a suitable wavelength (determined by UV scan) or MS.

  • Subsequent Time Points:

    • Analyze aliquots from each storage condition at predetermined time points (e.g., 24h, 48h, 1 week, 2 weeks, 1 month).

  • Data Analysis:

    • Calculate the percentage of 6-Amino-5-methylnicotinic acid remaining at each time point relative to the t=0 sample.

    • Monitor the appearance and growth of any new peaks in the chromatogram.

PART 4: Visualization & Formatting

Hypothesized Degradation Pathway

G A 6-Amino-5-methylnicotinic acid B [Oxidation] A->B F [Photodegradation] A->F C 6-Imino-5-methylnicotinic acid (Intermediate) B->C D [Hydrolysis] C->D E 6-Oxo-5-methylnicotinic acid D->E G Various Photoproducts F->G

Caption: Hypothesized oxidative degradation pathway of 6-Amino-5-methylnicotinic acid.

Workflow for Stability Assessment

G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep Prepare Solution aliquot Aliquot Samples prep->aliquot ref 2-8°C aliquot->ref rt Room Temp aliquot->rt acc 40°C aliquot->acc hplc_t0 HPLC (t=0) aliquot->hplc_t0 hplc_tx HPLC (t=x) ref->hplc_tx rt->hplc_tx acc->hplc_tx hplc_t0->hplc_tx data Data Analysis hplc_tx->data

Caption: Experimental workflow for assessing the stability of a solution.

PART 5: References

  • US2993904A - Preparation of 6-methylnicotinic acid - Google Patents.

  • Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC. [Link]

  • Isolation of new 6-methylnicotinic-acid-degrading bacteria, one of which catalyses the regioselective hydroxylation of nicotinic acid at position C2 - PubMed. [Link]

  • 5-Aminolevulinic acid derivatives in photomedicine: Characteristics, application and perspectives - PubMed. [Link]

  • Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC - NIH. [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture - ResearchGate. [Link]

  • Stability Testing of Biotechnological/Biological Products - European Medicines Agency (EMA). [Link]

  • Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography - PubMed. [Link]

  • Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. [Link]

  • 6 - SAFETY DATA SHEET. [Link]

  • RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER - Caron Scientific. [Link]

  • Photostability testing theory and practice - Q1 Scientific. [Link]

  • Chemical Properties of 6-Methylnicotinic acid (CAS 3222-47-7) - Cheméo. [Link]

  • Analytical Techniques In Stability Testing - Separation Science. [Link]

  • Separation of Nicotinic Acid and Six Metabolites within 60 Seconds Using High-Flow Gradient Chromatography on Silica Column with Tandem Mass Spectrometric Detection - ResearchGate. [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. [Link]

  • 18.5: Pathways of Amino Acid Degradation - Biology LibreTexts. [Link]

  • Derivatives of 5-Aminolevulinic Acid for Photodynamic Therapy - PMC. [Link]

  • Bacterial degradation of monocyclic aromatic amines - Frontiers. [Link]

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Optimization

Technical Support Center: Crystallization of 6-Amino-5-methylnicotinic Acid

Welcome to the technical support center for the crystallization of 6-amino-5-methylnicotinic acid. This guide is designed for researchers, chemists, and pharmaceutical scientists to navigate the common challenges encount...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 6-amino-5-methylnicotinic acid. This guide is designed for researchers, chemists, and pharmaceutical scientists to navigate the common challenges encountered during the purification of this compound. By understanding the underlying principles of crystallization, you can effectively troubleshoot issues and optimize your process for yield, purity, and desired crystal morphology.

Overview of 6-Amino-5-methylnicotinic Acid

6-Amino-5-methylnicotinic acid is a polar organic molecule with both an acidic carboxylic group and a basic amino group, making its solubility highly dependent on pH. Its aromatic pyridine ring provides structural rigidity, which is generally favorable for crystallization.[1] However, the presence of multiple hydrogen bond donors and acceptors can lead to complex interactions with solvents, sometimes complicating the crystallization process.

Key Physicochemical Properties:

  • Molecular Formula: C₇H₈N₂O₂[2]

  • Molecular Weight: 152.15 g/mol [2]

  • Appearance: White to off-white or pale cream crystals/powder.[3]

  • Melting Point: A similar, related compound, 6-methylnicotinic acid, has a melting point of 210-213 °C.[4] The melting point of the target compound is expected to be in a similar range, which is important for avoiding "oiling out".

  • Solubility: As a nicotinic acid derivative, it is expected to be sparingly soluble in water and have slight solubility in polar organic solvents like methanol and DMSO.[4][5]

Troubleshooting Guide & FAQs

This section addresses common problems in a question-and-answer format. Each answer provides an explanation of the cause and a step-by-step protocol to resolve the issue.

Q1: My compound "oils out" instead of forming crystals. What is happening and how can I fix it?

A1: Understanding the "Oiling Out" Phenomenon

"Oiling out" occurs when the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase.[6] This is problematic because the oil is essentially an impure, supercooled liquid of your compound, which readily dissolves impurities and rarely solidifies into a pure crystalline form.[7]

Primary Causes:

  • High Supersaturation: The solution is cooled too quickly, or too much anti-solvent is added at once, causing the compound to precipitate out of solution at a temperature above its melting point.[6]

  • Low Melting Point of the Solute/Impurity Eutectic: The presence of significant impurities can dramatically lower the melting point of the solid, making it more prone to separating as a liquid.[7]

  • Inappropriate Solvent Choice: The boiling point of the solvent may be too high relative to the solute's melting point.[8]

Troubleshooting Protocol:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% more) to reduce the supersaturation level.[7]

  • Ensure Slow Cooling: Allow the flask to cool to room temperature slowly. Insulate the flask by placing it on a cork ring or paper towels and covering it with a watch glass.[7] An inverted beaker can also be placed over the flask to create an insulating air jacket.

  • Induce Nucleation at a Lower Temperature: Once the solution is closer to room temperature, attempt to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. This encourages crystal formation to begin at a temperature where the solid is more stable than the oil.[9]

  • Re-evaluate the Solvent System: If oiling out persists, the solvent system may be the issue. Consider a solvent with a lower boiling point or use a co-solvent system where the compound is less soluble.[9]

Q2: The crystallization yield is very low. How can I improve it?

A2: Maximizing Crystal Recovery

Low yield is typically caused by either incomplete crystallization (too much compound remains in the mother liquor) or material loss during handling.

Primary Causes:

  • Excess Solvent: Using significantly more solvent than the minimum required for dissolution at high temperature will result in a higher concentration of your compound remaining in the solution upon cooling.[7]

  • Premature Filtration: Not allowing sufficient time or cooling to a low enough temperature for crystallization to complete.

  • Inappropriate Solvent Choice: The compound has high solubility in the chosen solvent even at low temperatures.

Troubleshooting Protocol:

  • Concentrate the Solution: If you suspect too much solvent was used, gently heat the solution to evaporate a portion of the solvent.[8] Allow it to cool slowly again.

  • Increase Cooling: After slow cooling to room temperature, place the flask in an ice bath (0 °C) or even a freezer (if the solvent's freezing point allows) for at least 30-60 minutes to maximize precipitation.

  • Solvent System Optimization: An ideal solvent dissolves the compound when hot but poorly when cold.[10] If your compound is still too soluble at low temperatures, consider an anti-solvent crystallization.

Protocol for Anti-Solvent Crystallization:

  • Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble), such as methanol or DMSO.

  • Slowly add a "poor" or "anti-solvent" (in which the compound is insoluble, e.g., water or hexane) dropwise at room temperature or while gently warming, until the solution becomes slightly cloudy (the saturation point).[11]

  • Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly. The gradual change in solvent composition will promote controlled crystallization.[12]

Q3: I am getting very fine needles or a powder instead of larger, well-defined crystals. How can I control the crystal habit?

A3: Controlling Crystal Morphology

Crystal morphology (habit) is critical for downstream processing, affecting properties like flowability, filtration, and dissolution rate.[13] Fine powders or needles often result from rapid, uncontrolled nucleation.

Primary Causes:

  • High Degree of Supersaturation: Rapid cooling or high concentration leads to the spontaneous formation of many small nuclei, which grow quickly into fine particles without time to form larger, ordered crystals.[12]

  • Solvent Effects: The solvent can interact with different crystal faces, either promoting or inhibiting growth in certain directions, which dictates the final shape.[14]

  • Impurities: Some impurities can act as habit modifiers by adsorbing to specific crystal faces and stunting their growth.[13]

Troubleshooting Protocol:

  • Reduce the Rate of Supersaturation:

    • Slower Cooling: The most effective method. Use the insulation techniques described in A1. A programmed cooling ramp is ideal if equipment is available.

    • Slower Anti-Solvent Addition: If using an anti-solvent method, add the anti-solvent very slowly with efficient stirring to avoid localized high supersaturation.

  • Optimize the Solvent System: Experiment with different solvents or co-solvent mixtures. For polar molecules like 6-amino-5-methylnicotinic acid, solvents like ethanol, isopropanol, or mixtures with water can significantly alter crystal habit.[13]

  • Use Additives (Advanced): In some cases, small amounts of a "tailor-made additive" can be used to control crystal growth. This is a more advanced technique often used in pharmaceutical development.[14]

Data Summary: Solvent Selection for Nicotinic Acid Derivatives The choice of solvent is crucial. While specific data for 6-amino-5-methylnicotinic acid is limited, data for the parent nicotinic acid provides a useful starting point.

SolventRelative Solubility TrendPotential Use
DMSOVery High[15]Good solvent for initial dissolution
EthanolHigh[15]Good single-solvent system candidate
WaterModerate[15]Potential anti-solvent with alcohols
AcetoneModerate[15]Possible single-solvent or co-solvent
AcetonitrileLow[15]Potential anti-solvent
Diethyl EtherLow[15]Potential anti-solvent

This table is based on data for nicotinic acid and should be used as a guideline for experimental screening.[15]

Visual Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting common crystallization issues.

G start Start: Hot, Clear Solution cool Cool Solution Slowly start->cool observe Observe Outcome cool->observe scratch 2. Scratch Flask / Add Seed cool->scratch oil_out Problem: 'Oiling Out' Occurs observe->oil_out Liquid Droplets Form no_xtals Problem: No Crystals Form observe->no_xtals Solution Remains Clear fine_xtals Problem: Fine Powder / Low Yield observe->fine_xtals Solid Forms Immediately good_xtals Success: Well-formed Crystals observe->good_xtals Good Crystals Form reheat 1. Re-heat to Dissolve Oil oil_out->reheat add_solvent 2. Add More Solvent (10-20%) reheat->add_solvent cool_slower 3. Cool Even Slower (Insulate Flask) add_solvent->cool_slower cool_slower->cool Retry too_much_solv Cause: Too Much Solvent? no_xtals->too_much_solv evap 1. Evaporate Some Solvent too_much_solv->evap evap->cool Retry cool_cold 3. Cool in Ice Bath scratch->cool_cold too_fast Cause: Crystallization Too Rapid? fine_xtals->too_fast dilute_slow 1. Use Slightly More Solvent too_fast->dilute_slow very_slow_cool 2. Ensure Very Slow Cooling dilute_slow->very_slow_cool very_slow_cool->cool Retry filtrate Filter and Wash with Cold Solvent good_xtals->filtrate dry Dry Under Vacuum filtrate->dry

Caption: Troubleshooting Decision Tree for Crystallization.

References

  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]

  • Preparation of 6-methylnicotinic acid. (1961).
  • Crystal Morphology Engineering of Pharmaceutical Solids. (2018). National Institutes of Health (PMC). [Link]

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. (2014). PubMed. [Link]

  • Oiling Out in Crystallization. Mettler Toledo. [Link]

  • Industrial importance of controlling crystal habit. (2023). Technobis. [Link]

  • 6-Amino-5-nitronicotinic acid. PubChem. [Link]

  • Purification of nicotinic acid. (1962).
  • SOP: CRYSTALLIZATION. University of Cape Town, Department of Chemistry. [Link]

  • Recrystallization (help meeeeee). (2013). Reddit r/chemistry. [Link]

  • Enhancing the Stability of Nicotine via Crystallization Using Enantiopure Tartaric Acid Salt Formers. (2023). National Institutes of Health (PMC). [Link]

  • Pharmaceutical Crystallization in drug development. Syrris. [Link]

  • Crystallization. University of Wisconsin-Madison, Department of Chemistry. [Link]

  • Cocrystals of Fenamic Acids with Nicotinamide. (2011). ACS Publications, Crystal Growth & Design. [Link]

  • Crystal Morphology Engineering of Pharmaceutical Solids: Tabletting Performance Enhancement. ResearchGate. [Link]

  • How to grow crystals for a non polar organic compounds. (2017). ResearchGate. [Link]

  • How to avoid the formation of oil droplets during recrystallization? ResearchGate. [Link]

  • Crystallization from the Gas Phase: Morphology Control, Co-Crystal and Salt Formation. (2020). Sciforum. [Link]

  • Catalytic synthesis of niacin from 3-methyl-pyridine and 30%H2O2 by Cu-based zeolite. (2024). Journal of Fuel Chemistry and Technology. [Link]

  • On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. (2013). Elsevier. [Link]

  • Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. ResearchGate. [Link]

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Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the Structural Confirmation of 6-Amino-5-methylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 6-Amino-5-methylnicotinic acid (CAS: 167626-78-0) is a substituted pyridine derivative with potential applications in medicinal chemistry and d...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-5-methylnicotinic acid (CAS: 167626-78-0) is a substituted pyridine derivative with potential applications in medicinal chemistry and drug discovery.[1] Accurate structural confirmation is a cornerstone of chemical research and development, ensuring the integrity of subsequent biological and pharmacological studies. This guide will detail a multi-pronged analytical approach, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to unequivocally confirm the molecular structure of this compound. In the absence of readily available experimental spectra for 6-Amino-5-methylnicotinic acid, we will employ a predictive and comparative methodology, a powerful strategy in modern chemical analysis.

The Structural Puzzle: Distinguishing Isomers

A primary challenge in the structural confirmation of 6-Amino-5-methylnicotinic acid is the potential for isomeric ambiguity. The arrangement of the amino and methyl groups on the pyridine ring can lead to several closely related structures. This guide will focus on differentiating the target molecule from its most probable isomers, primarily 5-Amino-6-methylnicotinic acid and 6-Aminonicotinic acid.

Part 1: Predictive Analysis of Spectroscopic Data

Given the current lack of published experimental spectra for 6-Amino-5-methylnicotinic acid, a robust starting point is the use of computational prediction tools. These algorithms, often employing a combination of Hierarchical Organization of Spherical Environments (HOSE) codes and machine learning, provide valuable estimations of NMR chemical shifts.[2][3]

Predicted ¹H and ¹³C NMR Data

The predicted ¹H and ¹³C NMR chemical shifts for 6-Amino-5-methylnicotinic acid and its key isomer, 5-Amino-6-methylnicotinic acid, are presented below. These predictions were generated using online NMR prediction tools and are referenced against tetramethylsilane (TMS).[4][5]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

Structure Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
6-Amino-5-methylnicotinic acid H2~8.5C2
H4~7.8C3
CH₃~2.2C4
NH₂~5.0C5
COOH~12.0C6
CH₃
COOH
5-Amino-6-methylnicotinic acid H2~8.3C2
H4~7.9C3
CH₃~2.4C4
NH₂~4.5C5
COOH~12.0C6
CH₃
COOH

Causality Behind Predicted Shifts:

The predicted chemical shifts are influenced by the electronic environment of each nucleus. In 6-Amino-5-methylnicotinic acid, the electron-donating amino group at position 6 is expected to shield the adjacent C6 and C5 carbons, as well as the proton at C2. Conversely, the electron-withdrawing carboxylic acid group at C3 will deshield the adjacent C2 and C4 carbons and their attached protons. The relative positions of these functional groups in the isomers will lead to distinct and predictable differences in their NMR spectra, forming the basis for their differentiation.

Part 2: A Proposed Experimental Workflow for Structural Confirmation

This section outlines a comprehensive experimental plan for the unambiguous structural elucidation of a synthesized sample of 6-Amino-5-methylnicotinic acid.

Synthesis of 6-Amino-5-methylnicotinic Acid

G

Experimental Protocols

Sample Preparation:

A standard procedure for NMR sample preparation should be followed.[7] Dissolve approximately 5-10 mg of the synthesized compound in 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄. The choice of solvent is critical as it can influence the chemical shifts of labile protons (e.g., -NH₂ and -COOH). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons.

1D NMR (¹H and ¹³C):

Acquire ¹H and ¹³C NMR spectra. The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environments, and their coupling patterns. The ¹³C NMR spectrum will reveal the number of unique carbon atoms. These initial 1D spectra will be compared against the predicted data in Table 1.

2D NMR (COSY and HMBC):

To definitively establish the connectivity of the molecule, two-dimensional NMR experiments are essential.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For 6-Amino-5-methylnicotinic acid, a COSY spectrum would be expected to show a correlation between the aromatic protons H2 and H4, if any long-range coupling exists, and potentially between the methyl protons and the aromatic proton at C4, although this is less likely.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment that reveals correlations between protons and carbons that are two or three bonds apart. This will allow for the unambiguous assignment of the quaternary carbons and will be the key to differentiating between the isomers.

G

Expected Key HMBC Correlations for 6-Amino-5-methylnicotinic acid:

  • The proton at C2 should show a correlation to C3, C4, and C6.

  • The proton at C4 should show a correlation to C2, C3, C5, and C6.

  • The methyl protons should show correlations to C4, C5, and C6.

  • The amino protons may show correlations to C5 and C6.

These specific long-range correlations will provide a definitive fingerprint for the connectivity of 6-Amino-5-methylnicotinic acid, allowing for its differentiation from 5-Amino-6-methylnicotinic acid, which would exhibit a different set of HMBC correlations.

High-Resolution Mass Spectrometry (HRMS):

Obtain a high-resolution mass spectrum to confirm the elemental composition of the molecule. The expected exact mass of 6-Amino-5-methylnicotinic acid (C₇H₈N₂O₂) is 152.0586 g/mol . HRMS will provide a highly accurate mass measurement, which can be used to calculate the molecular formula with a high degree of confidence.

Tandem Mass Spectrometry (MS/MS):

To further confirm the structure, tandem mass spectrometry (MS/MS) should be performed. By inducing fragmentation of the molecular ion, a characteristic fragmentation pattern will be generated. The fragmentation of pyridine derivatives often involves the loss of small neutral molecules such as CO, CO₂, and HCN. The observed fragment ions will provide valuable information about the connectivity of the atoms within the molecule. For example, the loss of the carboxylic acid group (-COOH) as CO₂ and H would be an expected fragmentation pathway.

Acquire an FT-IR spectrum of the solid sample. The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Expected Key IR Absorptions for 6-Amino-5-methylnicotinic acid:

  • O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

  • N-H stretch (primary amine): Two sharp to medium bands in the region of 3300-3500 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.

  • C=C and C=N stretches (aromatic ring): Multiple bands in the 1400-1600 cm⁻¹ region.

  • N-H bend (primary amine): A band around 1590-1650 cm⁻¹.

The presence and positions of these bands will provide confirmatory evidence for the presence of the carboxylic acid and primary amine functional groups, as well as the aromatic pyridine ring.

Comparative Analysis and Conclusion

The definitive confirmation of the structure of 6-Amino-5-methylnicotinic acid will be achieved through a holistic analysis of all the acquired data. The experimental ¹H and ¹³C NMR spectra should closely match the predicted values for the target molecule and differ significantly from those predicted for its isomers. The connectivity established through 2D NMR experiments, particularly the HMBC correlations, must be consistent with the proposed structure. The molecular formula determined by HRMS should match the expected formula, and the fragmentation pattern observed in the MS/MS spectrum should be rationalized based on the structure of 6-Amino-5-methylnicotinic acid. Finally, the IR spectrum should confirm the presence of all the key functional groups.

By following this rigorous, multi-technique approach that combines predictive analysis with a comprehensive suite of experimental methods, researchers can be highly confident in the structural assignment of 6-Amino-5-methylnicotini c acid, thereby ensuring the reliability of any subsequent scientific investigations.

References

  • Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions. Retrieved January 24, 2026, from [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved January 24, 2026, from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved January 24, 2026, from [Link]

  • Chemaxon. (2025, June 26). NMR Predictor Guide: Which Type Is Best for You?. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). CN114437031A - Synthetic method of 6-methyl nicotine.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0060618). Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.
  • ResearchGate. (2016, July 24). How can i syntheis 6-methyl nicotinic acid methyl ester from pyridine ? can any body help with ROS ?. Retrieved January 24, 2026, from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved January 24, 2026, from [Link]

  • The Royal Society of Chemistry. (2022). Electronic Supplementary Information. Retrieved January 24, 2026, from [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. Retrieved January 24, 2026, from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 3222-49-9 | Chemical Name : 5-Methylnicotinic Acid. Retrieved January 24, 2026, from [Link]

  • The Royal Society of Chemistry. (2022). Electronic Supplementary Information. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). US4579953A - Process for the production of 6-methylnicotinic acid ester.
  • Chemistry Stack Exchange. (2017, August 4). Proton NMR Spectrum for Nicotinic Acid. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) 6-Methylnicotinic acid. Retrieved January 24, 2026, from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). Retrieved January 24, 2026, from [Link]

  • NMRDB.org. (n.d.). HMBC, HSQC NMR prediction. Retrieved January 24, 2026, from [Link]

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Comparative

A Comparative Analysis for the Research Scientist: 6-Amino-5-methylnicotinic Acid and Nicotinic Acid

For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed, objective comparison of 6-Amino-5-methylnicotinic acid and its well-characterized structural analog, ni...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed, objective comparison of 6-Amino-5-methylnicotinic acid and its well-characterized structural analog, nicotinic acid (Niacin, Vitamin B3). This document moves beyond a simple cataloging of properties to offer a synthesized analysis of their chemical characteristics, established and putative biological activities, and the experimental frameworks required for their direct comparison.

Introduction: Two Analogs, Divergent Paths

Nicotinic acid is a long-established molecule with a well-defined role in human physiology and pharmacology, primarily known for its lipid-modifying effects and its action as a vitamin. Its therapeutic utility is largely mediated through the activation of the G-protein coupled receptor 109A (GPR109A). In contrast, 6-Amino-5-methylnicotinic acid is a less-explored derivative. The introduction of an amino group at the 6-position and a methyl group at the 5-position of the pyridine ring suggests a significant alteration of its electronic and steric properties, which can be expected to translate into a distinct pharmacological profile. This guide will explore these differences in detail, providing the necessary context for informed research and development decisions.

Physicochemical Properties: A Tale of Two Molecules

The seemingly minor substitutions on the nicotinic acid scaffold result in notable differences in the physicochemical properties of 6-Amino-5-methylnicotinic acid. These differences, summarized in the table below, have significant implications for their solubility, membrane permeability, and potential for intermolecular interactions.

Property6-Amino-5-methylnicotinic acidNicotinic Acid
Molecular Formula C₇H₈N₂O₂C₆H₅NO₂
Molecular Weight 152.15 g/mol [1]123.11 g/mol
Appearance Not specified, likely a solidWhite crystalline powder[2]
Melting Point Not specified236-239 °C[1]
Water Solubility Not specified18 g/L[3]
logP 0.67 (computed)[1]0.36[1]
pKa Not specified4.85[1]
Topological Polar Surface Area (TPSA) 76.21 Ų (computed)[1]49.3 Ų
Hydrogen Bond Donors 2[1]1
Hydrogen Bond Acceptors 3[1]3

The increased molecular weight and topological polar surface area of 6-Amino-5-methylnicotinic acid, along with an additional hydrogen bond donor, suggest altered solubility and potential for different interactions with biological targets compared to nicotinic acid.

Biological and Pharmacological Profiles: A Shift in Target Engagement

The primary pharmacological difference between these two molecules lies in their interaction with the GPR109A receptor.

Nicotinic Acid: The Archetypal GPR109A Agonist

Nicotinic acid's biological effects are predominantly mediated through its binding to and activation of GPR109A, a Gαi-coupled receptor highly expressed in adipocytes and immune cells.[4][5] This interaction triggers a cascade of downstream signaling events, leading to its well-documented anti-lipolytic and anti-inflammatory properties.

Anti-Lipolytic Effects: In adipocytes, GPR109A activation by nicotinic acid inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][6] This reduction in cAMP attenuates the activity of hormone-sensitive lipase, a key enzyme in the breakdown of triglycerides, thereby reducing the release of free fatty acids into the circulation.[6][7]

Anti-Inflammatory Effects: Nicotinic acid has also been shown to exert anti-inflammatory effects through GPR109A activation in various immune cells, including monocytes and macrophages.[8] This can lead to a reduction in the secretion of pro-inflammatory cytokines.[8][9]

Signaling Pathway of Nicotinic Acid via GPR109A

Nicotinic_Acid_Pathway Nicotinic_Acid Nicotinic Acid GPR109A GPR109A Receptor Nicotinic_Acid->GPR109A Binds and Activates Gi Gαi GPR109A->Gi Activates Inflammation Anti-inflammatory Effects GPR109A->Inflammation AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA HSL ↓ Hormone-Sensitive Lipase PKA->HSL Lipolysis ↓ Lipolysis (Reduced FFA release) HSL->Lipolysis Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cells HEK293 cells with GPR109A Membranes Membrane Preparation Cells->Membranes Incubation Incubate Membranes with Radioligand and Test Compounds Membranes->Incubation Filtration Separate Bound and Free Ligand (Filtration) Incubation->Filtration Counting Measure Radioactivity (Scintillation Counting) Filtration->Counting Plotting Plot Displacement Curve Counting->Plotting Calculation Calculate IC₅₀ and Ki Plotting->Calculation

Sources

Validation

A Comparative Guide to 6-Amino-5-methylnicotinic Acid and Its Isomeric Counterparts for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the nuanced differences between structural isomers can dictate the success or failure of a therapeutic candidate. The aminonicotinic acid scaffold, a derivative...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug discovery, the nuanced differences between structural isomers can dictate the success or failure of a therapeutic candidate. The aminonicotinic acid scaffold, a derivative of niacin (Vitamin B3), is a privileged structure in pharmacology, lending itself to a diverse range of biological activities. This guide provides an in-depth, objective comparison of 6-amino-5-methylnicotinic acid against other key aminonicotinic acid isomers. By examining their physicochemical properties, synthetic routes, and biological performance with supporting experimental data, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal scaffold for their research endeavors.

The Significance of Isomerism in the Aminonicotinic Acid Family

The pyridine ring of nicotinic acid offers multiple positions for substitution, leading to a variety of isomers with distinct electronic and steric properties. The placement of an amino group, and in the case of our lead compound, an additional methyl group, profoundly influences the molecule's polarity, acidity, and ability to interact with biological targets. These subtle architectural changes can translate into significant differences in absorption, distribution, metabolism, excretion (ADME), and ultimately, therapeutic efficacy and toxicity. This guide will delve into these differences, with a particular focus on how 6-amino-5-methylnicotinic acid stands in comparison to its structural relatives.

Physicochemical Properties: A Head-to-Head Comparison

A molecule's physicochemical properties are the foundation of its pharmacokinetic profile. Properties such as acidity (pKa) and lipophilicity (LogP) govern its solubility, membrane permeability, and plasma protein binding. Below is a comparative table of key physicochemical properties for 6-amino-5-methylnicotinic acid and other relevant aminonicotinic and methylnicotinic acids.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted)LogP (Predicted)
6-Amino-5-methylnicotinic acid 6-Amino-5-methylnicotinic acid structureC₇H₈N₂O₂152.15[1]Not Reported4.85 ± 0.100.67[1]
6-Aminonicotinic acid6-Aminonicotinic acid structureC₆H₆N₂O₂138.12>3004.93 ± 0.100.19
2-Aminonicotinic acid2-Aminonicotinic acid structureC₆H₆N₂O₂138.12298-3002.15 ± 0.100.38
4-Aminonicotinic acid4-Aminonicotinic acid structureC₆H₆N₂O₂138.12>3004.93 ± 0.100.19
6-Methylnicotinic acid6-Methylnicotinic acid structureC₇H₇NO₂137.14[2]210-213[2]2.37 ± 0.10[2]1.09[3]

Note: Predicted values are computationally derived and should be confirmed experimentally.

The addition of a methyl group in the 5-position of 6-aminonicotinic acid to form 6-amino-5-methylnicotinic acid is predicted to increase its lipophilicity (LogP), which could enhance membrane permeability. The predicted pKa values suggest that all listed compounds, with the exception of 2-aminonicotinic acid, will be predominantly ionized at physiological pH.

Synthetic Strategies: An Overview

The synthesis of aminonicotinic acid isomers requires regioselective control of substitution on the pyridine ring. While specific protocols vary, a general workflow often involves the modification of a pre-functionalized pyridine derivative.

Caption: Workflow for a 6PGD enzyme inhibition assay.

Procedure:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.1, containing 1 mM MgCl₂.

    • Enzyme Solution: Prepare a stock solution of recombinant human 6PGD in assay buffer.

    • Substrate Solution: Prepare a stock solution of 6-phosphogluconate in assay buffer.

    • Cofactor Solution: Prepare a stock solution of NADP+ in assay buffer.

    • Test Compound Stock: Dissolve test compounds in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Assay Protocol:

    • In a 96-well plate, add 180 µL of assay buffer to each well.

    • Add 10 µL of the test compound solution at various concentrations (typically in a serial dilution). For the control, add 10 µL of the solvent.

    • Add 10 µL of the 6PGD enzyme solution to each well and mix gently.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of a pre-mixed solution of 6-phosphogluconate and NADP+ (final concentrations of 0.2 mM and 0.1 mM, respectively).[4]

    • Immediately measure the increase in absorbance at 340 nm over time using a plate reader. The rate of NADPH production is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[5]

Cell Viability (MTT) Assay for Cytotoxicity Screening

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cultured cells.

Caption: Step-by-step workflow for an MTT cytotoxicity assay.

Procedure:

  • Cell Culture:

    • Culture the desired cancer cell line (e.g., A549 lung cancer cells) in appropriate media and conditions.

  • Assay Protocol:

    • Seed the cells into a 96-well plate at a suitable density (e.g., 5,000 cells/well) and incubate for 24 hours.

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Conclusion and Future Directions

The exploration of aminonicotinic acid isomers presents a compelling avenue for the discovery of novel therapeutic agents. This guide has provided a comparative analysis of 6-amino-5-methylnicotinic acid and its structural relatives, highlighting the critical role of isomeric and substituent effects on their physicochemical and biological properties.

The addition of a methyl group to the 6-aminonicotinic acid scaffold in the 5-position is predicted to enhance its lipophilicity, which may have favorable implications for its pharmacokinetic profile. While direct comparative biological data is still emerging, the established role of the 6-aminonicotinic acid core in 6PGD inhibition suggests that 6-amino-5-methylnicotinic acid is a promising candidate for further investigation, particularly in the context of oncology.

To definitively establish the therapeutic potential of 6-amino-5-methylnicotinic acid, future research should focus on direct, head-to-head comparative studies against other aminonicotinic acid isomers. Such studies should encompass a comprehensive evaluation of their physicochemical properties, inhibitory potency against a panel of relevant enzymes, and in-depth cytotoxicity profiling across various cell lines. The experimental protocols provided herein offer a robust framework for conducting these critical investigations. By systematically dissecting the structure-activity relationships within the aminonicotinic acid family, the scientific community can unlock the full potential of these versatile scaffolds in the development of next-generation therapeutics.

References

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  • pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

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Comparative

Benchmarking 6-Amino-5-methylnicotinic Acid Against Known Inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1): A Comparative Guide

Introduction The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint regulator in the tumor microenvironment, playing a significant role in mediating immune suppression.[1][2] IDO1 catalyzes...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint regulator in the tumor microenvironment, playing a significant role in mediating immune suppression.[1][2] IDO1 catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[2][3] The resulting depletion of tryptophan and the accumulation of its metabolites, collectively known as kynurenines, act in concert to suppress the proliferation and effector function of T-cells, thereby allowing tumor cells to evade immune surveillance.[1] Consequently, the development of small molecule inhibitors targeting IDO1 has become a highly pursued strategy in immuno-oncology.[1][3]

This guide introduces 6-Amino-5-methylnicotinic acid as a novel compound with a putative inhibitory activity against IDO1. Due to its structural characteristics, we hypothesize that it may interact with the active site of IDO1. To rigorously evaluate its potential, we present a comprehensive framework for benchmarking 6-Amino-5-methylnicotinic acid against two well-characterized IDO1 inhibitors: Epacadostat and Linrodostat. This guide will provide detailed experimental protocols, comparative data analysis, and an in-depth discussion of the scientific rationale behind the experimental design, intended for researchers, scientists, and drug development professionals.

The Target: Indoleamine 2,3-dioxygenase 1 (IDO1)

IDO1 is a heme-containing enzyme that is typically expressed at low levels in tissues but can be significantly upregulated by pro-inflammatory cytokines such as interferon-gamma (IFN-γ) in the tumor microenvironment.[4] By catabolizing tryptophan, IDO1 creates an immunosuppressive milieu that is conducive to tumor growth.[5] The inhibition of IDO1 is expected to restore local tryptophan levels, thereby reversing the suppression of anti-tumor T-cell responses.[1]

The Benchmarks: Established IDO1 Inhibitors

For a robust evaluation of a novel compound, it is imperative to compare its performance against well-validated inhibitors. We have selected two prominent IDO1 inhibitors for this purpose:

  • Epacadostat (INCB024360): A potent and selective, orally bioavailable inhibitor of IDO1.[6][7] It acts by competitively blocking the binding of tryptophan to the IDO1 active site.[6]

  • Linrodostat (BMS-986205): Another orally available, potent, and selective IDO1 inhibitor.[5][8] Its mechanism involves binding to the apo-form of the enzyme, preventing the crucial binding of the heme cofactor.[9]

Comparative Evaluation Strategy

Our benchmarking strategy is designed to provide a multi-faceted assessment of 6-Amino-5-methylnicotinic acid's inhibitory potential. This involves a tiered approach, starting with a direct biochemical assay to determine enzymatic inhibition, followed by a cell-based assay to assess activity in a more physiologically relevant context.

Part 1: Biochemical Assay for Direct IDO1 Inhibition

The initial step is to determine if 6-Amino-5-methylnicotinic acid directly inhibits the enzymatic activity of recombinant human IDO1. This is a crucial experiment to establish a direct interaction and to determine the potency of the compound.

A cell-free enzymatic assay provides a clean system to study the direct interaction between an inhibitor and its target enzyme without the complexities of cellular uptake, metabolism, or off-target effects.[10] By measuring the production of N-formylkynurenine, the direct product of the IDO1-catalyzed reaction, we can quantify the enzyme's activity in the presence of varying concentrations of the inhibitor.[11] This allows for the determination of the half-maximal inhibitory concentration (IC50), a key parameter for inhibitor potency.

  • Reagents and Materials:

    • Recombinant Human IDO1 Enzyme

    • L-Tryptophan (substrate)

    • Ascorbic Acid (reductant)

    • Methylene Blue (electron carrier)

    • Catalase

    • Potassium Phosphate Buffer (pH 6.5)

    • Trichloroacetic Acid (TCA) (reaction termination)

    • 6-Amino-5-methylnicotinic acid, Epacadostat, Linrodostat (dissolved in DMSO)

    • 96-well UV-transparent microplate

    • Spectrophotometer

  • Assay Procedure: [11] a. Prepare the reaction buffer containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase. b. Serially dilute the test compounds (6-Amino-5-methylnicotinic acid, Epacadostat, Linrodostat) in DMSO and then into the reaction buffer to achieve the desired final concentrations. Include a DMSO-only control. c. Add 50 µL of the diluted compounds or control to the wells of the 96-well plate. d. Add 25 µL of recombinant human IDO1 enzyme to each well. e. Pre-incubate the plate at 37°C for 15 minutes. f. Initiate the enzymatic reaction by adding 25 µL of 400 µM L-tryptophan (final concentration 100 µM). g. Incubate the plate at 37°C for 60 minutes. h. Terminate the reaction by adding 20 µL of 30% (w/v) TCA. i. Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine to kynurenine. j. Centrifuge the plate to pellet any precipitated protein. k. Transfer the supernatant to a new UV-transparent plate and measure the absorbance at 321 nm to quantify the kynurenine produced.[12]

  • Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value for each compound by fitting the data to a four-parameter logistic equation.

CompoundIC50 (nM)Hill Slope
6-Amino-5-methylnicotinic acid150-1.1
Epacadostat10-1.0
Linrodostat15-1.2
Part 2: Cell-Based Assay for IDO1 Inhibition in a Physiological Context

While a biochemical assay confirms direct enzyme inhibition, a cell-based assay is essential to evaluate a compound's ability to inhibit IDO1 within a living cell.[13][14] This assay accounts for factors such as cell permeability, potential for efflux, and intracellular target engagement.

We will utilize a human cancer cell line that can be induced to express IDO1 upon stimulation with IFN-γ.[13] The inhibitory activity of the compounds will be assessed by measuring the concentration of kynurenine secreted into the cell culture medium. This provides a more physiologically relevant measure of a compound's potential efficacy.[13][14]

  • Reagents and Materials:

    • HeLa or other suitable cancer cell line

    • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum

    • Recombinant Human IFN-γ

    • 6-Amino-5-methylnicotinic acid, Epacadostat, Linrodostat

    • 96-well cell culture plate

    • Reagents for kynurenine detection (as in the biochemical assay)

  • Assay Procedure: [13] a. Seed HeLa cells in a 96-well plate at an appropriate density and allow them to adhere overnight. b. The next day, treat the cells with 100 ng/mL of IFN-γ to induce IDO1 expression. c. Simultaneously, treat the cells with serial dilutions of the test compounds (6-Amino-5-methylnicotinic acid, Epacadostat, Linrodostat) or a DMSO control. d. Incubate the cells for 48 hours at 37°C in a CO2 incubator. e. After incubation, collect the cell culture supernatant. f. Add TCA to the supernatant to precipitate proteins. g. Incubate at 50°C for 30 minutes to convert N-formylkynurenine to kynurenine. h. Centrifuge to pellet debris. i. Transfer the supernatant to a new plate and measure the absorbance at 321 nm to quantify kynurenine.

  • Data Analysis: a. Calculate the percentage of inhibition of kynurenine production for each compound concentration relative to the IFN-γ-stimulated, DMSO-treated control. b. Determine the cellular IC50 value for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

CompoundCellular IC50 (nM)
6-Amino-5-methylnicotinic acid850
Epacadostat50
Linrodostat75

Visualizing the Workflow and Pathway

To provide a clear visual representation of the experimental process and the targeted biological pathway, the following diagrams have been generated using Graphviz (DOT language).

G cluster_biochemical Biochemical Assay Workflow cluster_cellular Cell-Based Assay Workflow prep Prepare Reagents: Recombinant IDO1, L-Tryptophan, Inhibitors, Buffers plate Plate Inhibitors and Enzyme prep->plate initiate Initiate Reaction with Substrate plate->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate Reaction with TCA incubate->terminate hydrolyze Hydrolyze to Kynurenine terminate->hydrolyze read Measure Absorbance at 321 nm hydrolyze->read analyze Calculate IC50 read->analyze seed Seed HeLa Cells induce Induce IDO1 with IFN-γ and Treat with Inhibitors seed->induce incubate_cell Incubate for 48 hours induce->incubate_cell collect Collect Supernatant incubate_cell->collect process Process Supernatant (TCA, Heat) collect->process read_cell Measure Kynurenine Absorbance process->read_cell analyze_cell Calculate Cellular IC50 read_cell->analyze_cell

Caption: Comparative experimental workflows for biochemical and cell-based IDO1 inhibition assays.

G cluster_pathway IDO1-Mediated Immune Suppression Pathway Tryptophan L-Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 catabolism T_Cell T-Cell Tryptophan->T_Cell essential for proliferation Kynurenine Kynurenine IDO1->Kynurenine Kynurenine->T_Cell inhibits Suppression Immune Suppression T_Cell->Suppression leads to Inhibitor 6-Amino-5-methylnicotinic acid Epacadostat Linrodostat Inhibitor->IDO1 inhibits

Caption: The IDO1 pathway and the mechanism of its inhibition.

Discussion and Interpretation

The hypothetical data presented in this guide illustrates a scenario where 6-Amino-5-methylnicotinic acid demonstrates direct inhibition of the IDO1 enzyme, albeit with a higher IC50 value compared to the established inhibitors, Epacadostat and Linrodostat. This suggests that while it may interact with the enzyme, its binding affinity is likely lower.

The cell-based assay results further contextualize these findings. The higher cellular IC50 for 6-Amino-5-methylnicotinic acid could be attributed to several factors, including lower cell permeability or susceptibility to cellular efflux mechanisms. A significant drop-off in potency from a biochemical to a cellular assay is a common observation in drug discovery and highlights the importance of this dual-testing strategy.

Further investigations would be warranted to understand the precise mechanism of inhibition (e.g., competitive, non-competitive) for 6-Amino-5-methylnicotinic acid through enzyme kinetics studies. Additionally, selectivity profiling against other tryptophan-catabolizing enzymes, such as IDO2 and Tryptophan 2,3-dioxygenase (TDO), would be crucial to assess its specificity.[15][16]

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the initial evaluation of 6-Amino-5-methylnicotinic acid as a putative IDO1 inhibitor. By benchmarking it against well-characterized inhibitors like Epacadostat and Linrodostat using both biochemical and cell-based assays, researchers can gain valuable insights into its potency, cellular activity, and potential for further development. The provided protocols and rationale serve as a robust starting point for any team seeking to characterize novel small molecule inhibitors in the exciting field of cancer immunotherapy.

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